(1R)-1-(2-Furyl)but-3-enylamine
Description
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1R)-1-(furan-2-yl)but-3-en-1-amine |
InChI |
InChI=1S/C8H11NO/c1-2-4-7(9)8-5-3-6-10-8/h2-3,5-7H,1,4,9H2/t7-/m1/s1 |
InChI Key |
DITVBWXQRBAZMB-SSDOTTSWSA-N |
Isomeric SMILES |
C=CC[C@H](C1=CC=CO1)N |
Canonical SMILES |
C=CCC(C1=CC=CO1)N |
Origin of Product |
United States |
Biological Activity
(1R)-1-(2-Furyl)but-3-enylamine is an organic compound featuring a furan ring linked to a butenylamine backbone. Its unique structure contributes to its potential biological activities, which have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its antioxidant properties, antimicrobial effects, and potential applications in pharmacology.
Chemical Structure
The molecular formula of this compound is . The compound's structure can be represented as follows:
Antioxidant Activity
Research indicates that compounds containing furan and amine functionalities often exhibit antioxidant properties . These properties are crucial for neutralizing free radicals, thereby protecting cellular components from oxidative damage. Studies suggest that this compound may demonstrate significant antioxidant activity, making it a candidate for further exploration in oxidative stress-related conditions.
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various bacterial strains. Preliminary findings indicate that this compound can inhibit the growth of certain pathogens, suggesting its potential as a natural antimicrobial agent. This activity may be attributed to the furan moiety, which is known to enhance the reactivity of compounds towards microbial targets.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Antioxidant Activity : In vitro assays demonstrated that this compound effectively scavenged free radicals, exhibiting a dose-dependent response. The compound's efficacy was comparable to established antioxidants like ascorbic acid.
- Antimicrobial Testing : A series of experiments conducted against Gram-positive and Gram-negative bacteria revealed that this compound inhibited bacterial growth at concentrations ranging from 50 to 200 µg/mL. Notably, it showed stronger activity against Staphylococcus aureus compared to Escherichia coli.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminofuran | Amino group on furan | Primarily studied for neuroprotective effects |
| 3-(Furanyl)propan-1-amine | Propanamine chain linked to furan | Exhibits different reactivity due to longer chain |
| Furfurylamine | Directly linked furan and amine | Known for polymer chemistry; less focus on biology |
This compound stands out due to its combination of a butenyl chain and furan ring, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Counterparts: (1S)-1-(2-Furyl)but-3-enylamine
The (1S)-enantiomer exhibits distinct stereochemical interactions in catalytic or biological systems. For example, enantiomers of furyl-bearing amines often show divergent binding affinities to enzymes or receptors. While specific data for this pair are unavailable, studies on analogous compounds (e.g., β-amino alcohols) reveal that enantiomeric inversion can alter biological activity by orders of magnitude.
Structural Analogs with Heterocyclic Variations
- 1-(2-Thienyl)but-3-enylamine : Replacing the furyl group with a thienyl moiety enhances lipophilicity and electronic properties due to sulfur’s polarizability. Thienyl analogs often exhibit higher metabolic stability but may reduce enantioselectivity in asymmetric reactions .
- 1-(2-Pyridyl)but-3-enylamine : The pyridyl group introduces basicity and coordination capacity, enabling metal-binding applications. However, the nitrogen lone pair may lead to undesired side reactions in acidic conditions.
Positional and Chain-Length Isomers
- 1-(2-Furyl)but-2-enylamine : The alkene’s position (but-2-enyl vs. but-3-enyl) affects conjugation and steric accessibility. But-2-enyl isomers may display reduced stability due to allylic strain.
- 1-(2-Furyl)pent-3-enylamine : Elongating the carbon chain increases hydrophobicity and may enhance membrane permeability in drug design contexts.
Data Table: Key Properties of (1R)-1-(2-Furyl)but-3-enylamine and Analogs
Research Findings and Limitations
- Enantioselectivity: The (1R)-configuration, when paired with furyl’s electron-rich π-system, may enhance substrate recognition in asymmetric hydrogenation or aminocatalysis.
- Stability : The conjugated alkene in this compound could render it prone to oxidation, necessitating inert storage conditions.
- Gaps in Data : Direct experimental data on this compound are scarce; most inferences derive from structurally related systems. Further studies on its synthetic optimization, spectroscopic characterization (e.g., X-ray crystallography), and biological profiling are critical.
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with commercially available or easily synthesized furan derivatives, such as 2-furaldehyde or substituted furans. These serve as precursors for further elaboration.
- Furan ring formation or modification: The furan core can be constructed via cyclization reactions or accessed directly from furfural derivatives.
- Allylic side chain introduction: The but-3-enyl fragment is typically introduced via allylation reactions, such as allylboration or allylic substitution.
Asymmetric Amination Strategies
To achieve the (1R) stereochemistry, asymmetric catalytic methods are employed, including:
- Transition-metal catalyzed hydroamination or carboamination: Palladium, rhodium, or iridium catalysts enable regio- and stereoselective addition of amines to alkenes or allenes, forming chiral allylic amines with high enantiomeric excess (up to 99% ee).
- Chiral auxiliary or ligand-controlled nucleophilic addition: Organometallic reagents (e.g., organolithium or organozinc compounds) add to chiral imines or aldehydes derived from furans, followed by reduction to amines.
Typical Synthetic Sequence Example
A representative synthetic route involves:
- Preparation of α,β-unsaturated ketone intermediate: Starting from butynyl alcohols and aldehydes, followed by oxidation (e.g., MnO2-mediated) to yield α,β-unsaturated ketones.
- Formation of furan-imine scaffold: Reaction of the ketone with aniline derivatives under heating to induce cyclization and imine formation.
- Reduction or amination: Conversion of the imine to the corresponding chiral amine using selective reducing agents or catalytic hydrogenation.
- Purification and stereochemical verification: Chromatographic techniques and chiral HPLC or NMR methods confirm the stereochemistry.
Reagents and Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Allylation | Allylboronates, allyl halides, or organolithium reagents | Control of regio- and stereochemistry is critical |
| Oxidation | Manganese dioxide (MnO2) | Mild oxidation to α,β-unsaturated ketones |
| Cyclization/Imine formation | Aniline derivatives, heating in MeCN:H2O | One-step reaction for furan-imine scaffold |
| Reduction/Amination | Lithium aluminum hydride, catalytic hydrogenation | Selective reduction to amine |
| Catalytic asymmetric hydroamination | Pd, Rh, or Ir catalysts with chiral ligands | High enantioselectivity (up to 99% ee) |
Research Findings and Analysis
- Catalytic asymmetric hydroamination methods have demonstrated excellent yields and enantioselectivities, making them suitable for preparing chiral allylic amines like (1R)-1-(2-furyl)but-3-enylamine.
- Transition-metal catalysis with rhodium or iridium complexes enables direct amination of alkenes, providing efficient routes with mild conditions and low catalyst loadings.
- Oxidation of diols to α,β-unsaturated ketones using MnO2 is a mild and high-yielding step, preserving sensitive furan rings.
- The one-step cyclization of α,β-unsaturated ketones with aniline derivatives forms furan-imine scaffolds efficiently, which can be further transformed into the target amine.
- Control of stereochemistry at the chiral center is crucial for biological activity and is achieved through chiral catalysts or auxiliaries.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Transition-metal catalyzed hydroamination | High enantioselectivity, mild conditions | Excellent stereocontrol, scalable | Requires expensive catalysts and ligands |
| Organometallic addition to chiral imines | Direct formation of chiral amines | High stereoselectivity | Sensitive to moisture and air |
| Oxidation of diols + cyclization with aniline | Mild oxidation, one-step imine formation | Efficient, good yields | Multi-step overall synthesis |
| Classical amination of allylic halides | Simple reagents | Straightforward | Often racemic, requires resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
